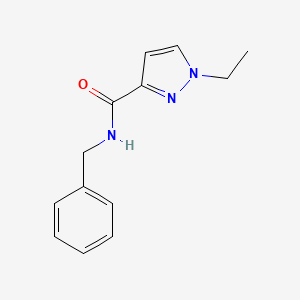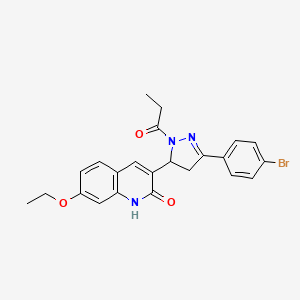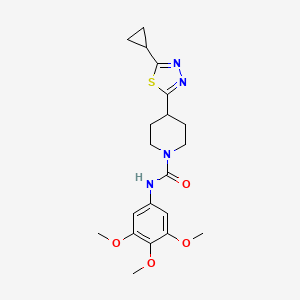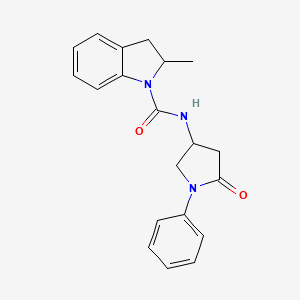![molecular formula C14H16Cl2N2O B2501651 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1240871-13-9](/img/structure/B2501651.png)
7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one, also known as DNMDP, is a synthetic compound that belongs to the class of spirocyclic piperidines. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Antitumor Activity
Research into imidazotetrazines has shown that compounds with similar structures to 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one have demonstrated antitumor activities. Specifically, these compounds have shown curative activity against certain types of leukemia, indicating their potential as broad-spectrum antitumor agents. The mechanism of action may involve acting as a prodrug that releases active agents under physiological conditions (Stevens et al., 1984).
Asymmetric Synthesis
In the field of asymmetric synthesis, studies have shown that compounds structurally related to this compound can be synthesized with high stereoselectivity. These syntheses are crucial for producing homochiral compounds, which have significant implications in drug development and other areas of medicinal chemistry (Kelly‐Basetti et al., 1994).
Anticancer and Antidiabetic Applications
The development of spirothiazolidines analogs has shown that these compounds exhibit significant anticancer activities against specific carcinoma cell lines. Additionally, some derivatives have demonstrated promising results as inhibitors of alpha-amylase and alpha-glucosidase, suggesting their potential as antidiabetic agents. This area of research highlights the therapeutic versatility of spiro compounds in treating diverse diseases (Flefel et al., 2019).
Structural and Computational Studies
The structural and computational analyses of spiro compounds, including diazaspiro and tetrazaspiro derivatives, provide insights into their chemical properties and reactivity. These studies are fundamental for understanding the interaction mechanisms of these compounds with biological targets and for designing new derivatives with enhanced activities (Grassi et al., 2002).
Antimicrobial Assay
Spiro diarylidenes derivatives have been synthesized and assessed for their antimicrobial activities. These studies indicate that specific modifications to the spiro core can lead to compounds with significant activity against various bacterial and fungal strains, showcasing the potential of spiro compounds in developing new antimicrobial agents (Shroff et al., 2022).
Mechanism of Action
Target of Action
The primary target of 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3Similar compounds have been reported to target theKRAS G12C protein , which plays a key role in cellular proliferation and differentiation .
Mode of Action
It’s suggested that similar compounds act as potent covalent inhibitors against kras g12c . They bind in the switch-II pocket of KRAS G12C, affecting its function .
Biochemical Pathways
Given its potential interaction with kras g12c, it may influence pathways related to cellular proliferation and differentiation .
Pharmacokinetics
The ADME properties of 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3Similar compounds have been reported to have high metabolic stabilities in human and mouse liver microsomes , which could impact their bioavailability.
Result of Action
Similar compounds have shown a dose-dependent antitumor effect on subcutaneous administration in an nci-h1373 xenograft mouse model .
properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c15-11-2-1-10(12(16)7-11)9-18-5-3-14(4-6-18)8-13(19)17-14/h1-2,7H,3-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSORYSNGQPQFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)
![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)
![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)